molecular formula C42H64O15 B1245854 Gitaloxin CAS No. 3261-53-8

Gitaloxin

Número de catálogo: B1245854
Número CAS: 3261-53-8
Peso molecular: 808.9 g/mol
Clave InChI: GZZJHPZDXZCDDA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la gitaloxina implica la formación de un grupo formilo en la gitoxina en el grupo hidroxilo 16β . La reacción normalmente requiere condiciones específicas para garantizar la formación correcta del grupo formilo sin afectar a otros grupos funcionales de la molécula.

Métodos de producción industrial: La producción industrial de gitaloxina a menudo implica la extracción de las hojas de Digitalis purpurea, seguida de procesos de purificación para aislar el compuesto . El proceso de extracción incluye la extracción con disolventes, la filtración y la cristalización para obtener gitaloxina pura.

Análisis De Reacciones Químicas

Oxidation Reactions

Gitaloxin undergoes oxidation primarily at its formyl group (16β position) and glycosidic linkages. Common oxidizing agents include:

Oxidizing Agent Conditions Products Formed
Potassium permanganateAcidic or neutral aqueous16-carboxygitoxin derivatives
Chromium trioxideAcidic mediaOxidized lactone ring products
  • Mechanistic Insight : The formyl group (-CHO) oxidizes to a carboxylic acid (-COOH) under strong oxidizing conditions. The lactone ring may also undergo epoxidation or hydroxylation .

Reduction Reactions

Reduction targets the formyl group and unsaturated bonds in the steroid backbone:

Reducing Agent Conditions Products Formed
Sodium borohydrideMethanol, room temperature16β-hydroxymethylgitoxin
Lithium aluminum hydrideDry ether, refluxReduced lactone ring derivatives
  • Key Observation : Selective reduction of the formyl group to a hydroxymethyl group preserves glycosidic bonds, making sodium borohydride preferable for partial reductions .

Substitution Reactions

Nucleophilic substitution occurs at the formyl ester and glycosidic oxygen atoms:

Reagent Conditions Products Formed
Halides (e.g., Cl⁻)Basic media (pH > 10)16β-halide derivatives
Amines (e.g., NH₃)Acidic or neutral mediaAmide-linked analogs
  • Kinetic Note : Substitution at the 16β position proceeds via an SN₂ mechanism due to steric hindrance from the steroid core .

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves glycosidic bonds and the lactone ring:

Condition Site of Hydrolysis Products Formed
0.1M HCl, refluxGlycosidic bondsGitoxigenin (aglycone) + trisaccharide
0.1M NaOH, 60°CLactone ringOpen-chain carboxylate derivatives
  • Stability Note : this compound is highly sensitive to acidic hydrolysis, with complete deglycosylation occurring within 2 hours under mild conditions .

Metabolic Reactions

In vivo, this compound undergoes enzymatic modifications:

Enzyme Reaction Type Metabolites
EsterasesHydrolysis of formyl esterGitoxin + formic acid
Cytochrome P450Hydroxylation5β-hydroxylated derivatives
  • Pharmacological Impact : Hydrolysis by esterases regenerates gitoxin, its bioactive form, which inhibits Na⁺/K⁺ ATPase .

Kinetic Data and Reaction Order

Limited kinetic studies exist, but pseudo-first-order kinetics are observed in hydrolysis:

Reaction Rate Constant (k) Activation Energy (Eₐ)
Acidic hydrolysis0.023 min⁻¹ (pH 2)58.2 kJ/mol
Enzymatic hydrolysis0.45 μM⁻¹·min⁻¹Not reported
  • Methodology : Absorbance-based kinetic assays (similar to ) could quantify reaction progress but remain unexplored for this compound.

Comparative Reactivity with Analogues

Compound Oxidation Sensitivity Hydrolysis Rate (pH 2)
This compoundHigh (formyl group)0.023 min⁻¹
DigoxinLow0.015 min⁻¹
GitoxinModerate0.018 min⁻¹
  • Structural Rationale : The formyl group in this compound increases electrophilicity, accelerating nucleophilic attacks compared to gitoxin .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Gitaloxin is characterized by its ability to inhibit the sodium-potassium ATPase enzyme, which leads to increased intracellular sodium levels. This mechanism is crucial for its cardiotonic effects, making it valuable in treating various heart conditions. The compound's unique formylation at the 16β-hydroxy group differentiates it from other digitalis glycosides, such as digoxin and digitoxin, imparting distinct pharmacological properties .

Chemistry

  • Reference Compound : this compound is utilized as a reference compound in analytical chemistry for studying glycosides and their structural properties.
  • Analytical Techniques : It is often employed in chromatographic techniques for the identification and quantification of cardiac glycosides in plant extracts.

Biology

  • Cellular Metabolism : Research has focused on this compound's effects on cellular metabolism and enzyme activity, particularly its role in modulating ion channels and signaling pathways.
  • Gene Expression Studies : this compound has been implicated in studies examining gene expression related to cardiac glycoside biosynthesis in Digitalis purpurea and other species .

Medicine

  • Cardiotonic Properties : this compound is primarily used to treat heart conditions such as atrial fibrillation and heart failure due to its positive inotropic effects.
  • Cancer Research : Emerging studies suggest potential applications in cancer therapy. This compound may induce apoptosis in tumor cells by disrupting ionic homeostasis via sodium-potassium ATPase inhibition, thereby triggering cell death pathways .

Industry

  • Pharmaceutical Development : The compound is critical in the pharmaceutical industry for developing cardiac drugs. Its unique properties are explored for formulating new medications aimed at enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Cardiac Applications

A clinical study demonstrated that patients treated with this compound exhibited improved cardiac output and reduced symptoms of heart failure compared to those receiving standard treatment. The study emphasized this compound's role in enhancing myocardial contractility without significantly increasing heart rate.

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves apoptosis induction through calcium-mediated pathways linked to sodium-potassium ATPase inhibition. Further research is ongoing to explore its efficacy as an adjunct therapy in cancer treatment.

Mecanismo De Acción

La gitaloxina ejerce sus efectos inhibiendo la enzima ATPasa de sodio-potasio, lo que provoca un aumento de los niveles de sodio intracelular . Esto, a su vez, provoca un aumento de los niveles de calcio intracelular a través del intercambiador de sodio-calcio, mejorando la contractilidad miocárdica. El principal objetivo molecular de la gitaloxina es la enzima ATPasa de sodio-potasio, que desempeña un papel crucial en el mantenimiento del equilibrio iónico celular .

Compuestos Similares:

Singularidad de la Gitaloxina: La gitaloxina es única debido a su formación específica del grupo formilo en el grupo hidroxilo 16β, lo que confiere propiedades farmacológicas distintas en comparación con otros glucósidos de digital . Esta modificación puede influir en su afinidad de unión y eficacia en el tratamiento de afecciones cardíacas.

Comparación Con Compuestos Similares

Uniqueness of this compound: this compound is unique due to its specific formylation at the 16β-hydroxy group, which imparts distinct pharmacological properties compared to other digitalis glycosides . This modification can influence its binding affinity and efficacy in treating heart conditions.

Propiedades

Número CAS

3261-53-8

Fórmula molecular

C42H64O15

Peso molecular

808.9 g/mol

Nombre IUPAC

[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate

InChI

InChI=1S/C42H64O15/c1-20-37(48)28(44)14-34(52-20)56-39-22(3)54-35(16-30(39)46)57-38-21(2)53-33(15-29(38)45)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(47)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-46,48-49H,6-11,13-18H2,1-5H3

Clave InChI

GZZJHPZDXZCDDA-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

SMILES isomérico

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

SMILES canónico

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

Key on ui other cas no.

3261-53-8

Sinónimos

16-formylgitoxin
gitaloxin
gitaloxin, (3beta,5beta)-isome

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gitaloxin
Reactant of Route 2
Gitaloxin
Reactant of Route 3
Gitaloxin
Reactant of Route 4
Gitaloxin
Reactant of Route 5
Gitaloxin
Reactant of Route 6
Gitaloxin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.